(11S,14S,17R,20S,23R)-20-benzyl-17-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-2,5,13,16,19,22-hexaoxo-1,6,12,15,18,21-hexazabicyclo[21.3.0]hexacosane-11-carboxamide
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Overview
Description
MK-10, also known as menaquinone-10, is a member of the vitamin K2 family. It is a fat-soluble vitamin that plays a crucial role in various biological processes, including blood coagulation, bone metabolism, and cardiovascular health. MK-10 is characterized by its long isoprenoid side chain, which distinguishes it from other forms of vitamin K.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-10 typically involves the condensation of a naphthoquinone ring with a polyisoprene chain. One common method is the Friedel-Crafts alkylation of menadione (vitamin K3) with a suitable polyisoprene precursor. The reaction is usually carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions.
Industrial Production Methods
Industrial production of MK-10 often employs microbial fermentation. Specific strains of bacteria, such as Bacillus subtilis and Bacillus velezensis, are used to produce MK-10 through fermentation processes. The fermentation medium is optimized with nutrients like glycerol, soybean meal, yeast extract, and L-glutamate to enhance the yield of MK-10. The fermentation process is typically carried out at a controlled temperature and pH, followed by extraction and purification of MK-10 from the fermentation broth .
Chemical Reactions Analysis
Types of Reactions
MK-10 undergoes various chemical reactions, including:
Oxidation: MK-10 can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: MK-10 can participate in nucleophilic substitution reactions, particularly at the quinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with MK-10 under mild conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinone derivatives
Scientific Research Applications
MK-10 has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including multi-component reactions and green synthesis.
Biology: Studied for its role in cellular processes such as apoptosis, phagocytosis, and signal transduction.
Medicine: Investigated for its potential in treating osteoporosis, cardiovascular diseases, and as an anti-inflammatory agent.
Industry: Utilized in the production of dietary supplements and fortified foods
Mechanism of Action
MK-10 functions primarily as a cofactor for the enzyme gamma-glutamyl carboxylase, which is involved in the post-translational modification of specific proteins. This modification allows proteins to bind calcium ions, which is essential for their biological activity. MK-10 is also involved in the electron transport chain in bacteria, where it facilitates the transfer of electrons and the generation of ATP .
Comparison with Similar Compounds
Similar Compounds
MK-4: Shorter isoprenoid chain, commonly found in animal products.
MK-7: Longer isoprenoid chain, produced by fermentation of soybeans.
MK-9: Similar structure but with one less isoprene unit.
Uniqueness of MK-10
MK-10 is unique due to its longer isoprenoid side chain, which enhances its lipophilicity and biological activity. It has a higher affinity for binding to cellular membranes and proteins, making it more effective in certain biological processes compared to other menaquinones .
Properties
Molecular Formula |
C41H55N11O7 |
---|---|
Molecular Weight |
813.9 g/mol |
IUPAC Name |
(11S,14S,17R,20S,23R)-20-benzyl-17-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-2,5,13,16,19,22-hexaoxo-1,6,12,15,18,21-hexazabicyclo[21.3.0]hexacosane-11-carboxamide |
InChI |
InChI=1S/C41H55N11O7/c42-36(55)29-14-6-7-19-45-34(53)17-18-35(54)52-21-9-16-33(52)40(59)51-31(22-25-10-2-1-3-11-25)38(57)49-30(15-8-20-46-41(43)44)37(56)50-32(39(58)48-29)23-26-24-47-28-13-5-4-12-27(26)28/h1-5,10-13,24,29-33,47H,6-9,14-23H2,(H2,42,55)(H,45,53)(H,48,58)(H,49,57)(H,50,56)(H,51,59)(H4,43,44,46)/t29-,30+,31-,32-,33+/m0/s1 |
InChI Key |
RSZGGZUMSYSTES-HJCKZFGESA-N |
Isomeric SMILES |
C1CCNC(=O)CCC(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C1)C(=O)N)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CC=CC=C5 |
Canonical SMILES |
C1CCNC(=O)CCC(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C1)C(=O)N)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CC=CC=C5 |
Origin of Product |
United States |
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